molecular formula C11H10N4 B8773396 3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE CAS No. 351456-35-4

3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE

Cat. No.: B8773396
CAS No.: 351456-35-4
M. Wt: 198.22 g/mol
InChI Key: ZWFCDGCOVKUWIS-UHFFFAOYSA-N
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Description

3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE is a heterocyclic compound that features both pyrrole and indazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with sodium borohydride, resulting in the formation of the desired compound through a series of reduction and cyclization steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole and indazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE is unique due to its combination of pyrrole and indazole rings, which provides distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

351456-35-4

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

3-(1H-pyrrol-2-yl)-1H-indazol-5-amine

InChI

InChI=1S/C11H10N4/c12-7-3-4-9-8(6-7)11(15-14-9)10-2-1-5-13-10/h1-6,13H,12H2,(H,14,15)

InChI Key

ZWFCDGCOVKUWIS-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=NNC3=C2C=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole (37 mg) (from Example 22) was hydrogenated using 5% Pd/C (20 mg) in ethanol (5 mL) for 2 hours. The reaction was filtered and the filtrate was concentrated to give 20 mg of the titled compound.
Quantity
37 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mg
Type
catalyst
Reaction Step Three

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